![molecular formula C18H21N5O B7634165 N-[1-(1-methylpyrazol-4-yl)ethyl]-2-(2-phenylimidazol-1-yl)propanamide](/img/structure/B7634165.png)
N-[1-(1-methylpyrazol-4-yl)ethyl]-2-(2-phenylimidazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-methylpyrazol-4-yl)ethyl]-2-(2-phenylimidazol-1-yl)propanamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as MPEP, and it has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
MPEP is a selective antagonist of mGluR5, which is a G protein-coupled receptor that is involved in a variety of physiological processes. By blocking the activity of mGluR5, MPEP can modulate the release of neurotransmitters such as glutamate, which has implications for a range of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity and the regulation of neuronal excitability. Additionally, MPEP has been shown to have potential therapeutic applications in the treatment of conditions such as anxiety, depression, and addiction.
Advantages and Limitations for Lab Experiments
One advantage of MPEP is its selectivity for mGluR5, which allows for more precise modulation of glutamatergic signaling pathways. However, one limitation of MPEP is its relatively low potency, which can make it difficult to achieve effective concentrations in vivo.
Future Directions
There are a number of potential future directions for research on MPEP, including the development of more potent analogs, the investigation of its effects on other glutamate receptor subtypes, and the exploration of its potential therapeutic applications in a range of neurological and psychiatric disorders. Additionally, further research is needed to fully elucidate the mechanisms underlying MPEP's effects on synaptic plasticity and neuronal excitability.
Synthesis Methods
MPEP can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 1-methyl-4-pyrazolecarboxylic acid with 2-phenylimidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Scientific Research Applications
MPEP has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and drug discovery. One area of particular interest is its potential as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
properties
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)ethyl]-2-(2-phenylimidazol-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-13(16-11-20-22(3)12-16)21-18(24)14(2)23-10-9-19-17(23)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLFIKKQOVGFKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)NC(=O)C(C)N2C=CN=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-methylpyrazol-4-yl)ethyl]-2-(2-phenylimidazol-1-yl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.